瑞可利司他

描述

Ricolinostat, also known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity . It selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation . This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth .

Molecular Structure Analysis

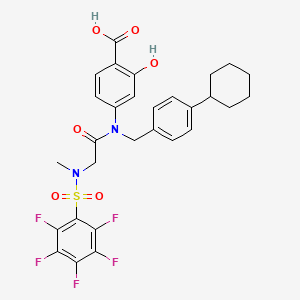

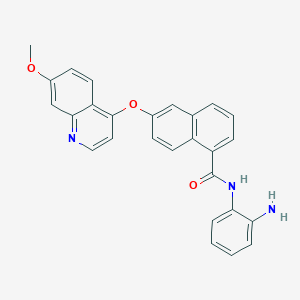

Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . The IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide .Chemical Reactions Analysis

Ricolinostat has been found to bind significantly to multiple enzymes in addition to HDAC6, including both HDAC and non-HDAC targets . This suggests that Ricolinostat may have a broader range of interactions and potential effects within the cell than initially anticipated.Physical And Chemical Properties Analysis

Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . More detailed physical and chemical properties such as solubility, stability, and melting point are not provided in the search results.科学研究应用

Cancer Immunotherapy

Ricolinostat has been studied for its potential to enhance the efficacy of immunotherapies. It has been shown to enhance STAT1 acetylation, which can block PD-L1 expression in colorectal cancer, thereby improving the immune system’s ability to target and destroy cancer cells .

Combination Therapy for Lymphoma

In preclinical studies, Ricolinostat has demonstrated effectiveness when used in combination with Bendamustine, an alkylating agent, in lymphoma cell lines. This combination has been shown to induce anti-proliferative and pro-apoptotic effects, suggesting a potential therapeutic strategy for non-Hodgkin’s lymphoma .

Inhibition of Tumor Growth

Ricolinostat may play a role in inhibiting tumor growth by promoting anti-tumor immunity. This has been observed in pathological analyses of mouse tumor tissue, indicating its potential in future tumor immunotherapy research .

Enhancement of Autophagy

Research indicates that Ricolinostat can trigger increased autophagy in certain cancer models. This process is essential for the degradation and recycling of cellular components, and its enhancement could be a valuable therapeutic approach in oncology .

Modulation of Protein Acetylation

HDAC6, the target of Ricolinostat, plays a significant role in the acetylation of non-histone proteins. By inhibiting HDAC6, Ricolinostat can modulate protein acetylation, which is a crucial post-translational modification affecting protein function and stability .

Synergistic Effects with Alkylating Agents

Studies have explored the synergistic effects of Ricolinostat with alkylating agents, which could offer new therapeutic strategies. The selective inhibition of HDAC6 by Ricolinostat results in tubulin hyperacetylation, which can enhance the efficacy of alkylating agents in cancer treatment .

Reduction of Chemoresistance

The ability of Ricolinostat to modulate acetylation processes can also contribute to reducing chemoresistance in cancer cells. By altering the acetylation status of key proteins, it may help to overcome resistance mechanisms that cancer cells develop against chemotherapy .

Potential in Neurodegenerative Diseases

While the primary focus of Ricolinostat research has been in oncology, its mechanism of action suggests potential applications in neurodegenerative diseases. HDAC6 is involved in the regulation of tau protein acetylation, which is implicated in diseases like Alzheimer’s. Therefore, Ricolinostat could be explored for its therapeutic potential in this area as well .

安全和危害

属性

IUPAC Name |

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYDVAGYRLSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157148 | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ricolinostat | |

CAS RN |

1316214-52-4 | |

| Record name | Ricolinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricolinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICOLINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)